molecular formula C30H46O3 B210126 Elemonic acid CAS No. 28282-25-9

Elemonic acid

Cat. No.: B210126
CAS No.: 28282-25-9
M. Wt: 454.7 g/mol
InChI Key: XLPAINGDLCDYQV-UHFFFAOYSA-N
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Description

beta-Elemonic acid is a natural product found in Ganoderma lucidum, Boswellia, and Ganoderma tsugae with data available.

Mechanism of Action

Elemonic acid, a triterpene isolated from Boswellia carterii, has been reported to exhibit potential anti-inflammatory and anticancer activities . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets tumor mitochondria . It also interacts with several proteins and enzymes, including COX-2 and prolyl endopeptidase . These targets play crucial roles in cellular processes such as cell proliferation, apoptosis, and inflammation .

Mode of Action

This compound interacts with its targets to induce various cellular changes. It induces cell apoptosis, reactive oxygen species (ROS) production, and COX-2 expression . At the same time, it inhibits prolyl endopeptidase . These interactions result in significant changes in cell behavior, particularly in cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the phosphorylation of p42/44, MAPK/JNK, and p38 . It also influences the cell cycle by downregulating CDK1, CDK6, and CDC20 . These affected pathways and their downstream effects contribute to the compound’s anticancer and anti-inflammatory effects .

Pharmacokinetics

It has been suggested that this compound exhibits fast absorption and short elimination half-life . These properties impact the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

The action of this compound results in significant molecular and cellular effects. It inhibits cell proliferation and induces apoptosis in cancer cells . Moreover, it exerts potent cytotoxic effects on human non-small cell lung cancer (NSCLC) A549 cells . These effects are dose-dependent, with higher concentrations leading to more pronounced effects .

Biological Activity

Elemonic acid, specifically β-elemonic acid (β-EA), is a triterpene compound that has garnered significant attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, highlighting its mechanisms of action, efficacy in different cancer models, and potential therapeutic applications.

Chemical Structure and Properties

β-elemonic acid is characterized by a complex triterpenoid structure, which contributes to its biological activities. Its molecular formula is C30H50O2C_{30}H_{50}O_2, and it is known for its lipophilic nature, allowing it to interact effectively with cellular membranes.

1. Anticancer Activity

β-elemonic acid has been shown to exhibit potent anticancer properties across various cancer cell lines. Key findings include:

  • Inhibition of Cell Proliferation : Studies indicate that β-EA significantly inhibits cell proliferation in colorectal cancer (CRC) cell lines SW480 and HCT116. It also demonstrated the ability to suppress tumor growth in vivo using nude mouse models implanted with CRC cells .
  • Cell Cycle Arrest and Apoptosis : In human non-small cell lung cancer (NSCLC) A549 cells, β-EA induced cell cycle arrest at the G0/G1 phase and triggered apoptosis, as evidenced by a decrease in cell viability with an IC50 value of 6.92 μM. The compound was found to increase the proportion of cells in the S phase while minimally affecting the G2/M phase .

2. Mechanistic Insights

  • Targeting Mitochondria : High-throughput proteomics revealed that β-EA primarily targets mitochondrial functions, downregulating 54 mitochondrial ribosomal proteins involved in translational processes. This action leads to diminished mitochondrial membrane potential and subsequent ferroptosis at higher concentrations (above 15 μg/ml) by modulating iron metabolism-related proteins .
  • Anti-inflammatory Effects : β-EA has demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production in LPS-treated RAW 264.7 macrophages, indicating its potential role in managing inflammatory diseases .

Table 1: Summary of Biological Activities of β-Elemonic Acid

Study ReferenceCancer TypeMechanism of ActionKey Findings
ColorectalMitochondrial targetingInhibited proliferation and induced ferroptosis
LungCell cycle arrestInduced apoptosis with IC50 = 6.92 μM
ProstateJAK2/STAT3 pathway suppressionTriggered apoptosis via NF-κB signaling
Inflammatory modelsNO inhibitionReduced inflammation in macrophages

Case Studies

  • Colorectal Cancer Study :
    A study utilizing CRC cell lines demonstrated that β-EA not only inhibited cell proliferation but also caused significant tumor regression in vivo. The proteomic analysis highlighted mitochondrial dysfunction as a critical pathway through which β-EA exerts its effects .
  • Lung Cancer Research :
    In NSCLC models, treatment with β-EA resulted in marked cytotoxicity and induced apoptosis through mitochondrial pathways, showcasing its potential as a therapeutic agent against lung cancer .
  • Inflammation Models :
    Research on RAW 264.7 cells indicated that β-EA effectively reduced NO production in a dose-dependent manner, suggesting its utility in managing inflammatory responses associated with various diseases .

Q & A

Basic Research Questions

Q. What experimental models are recommended for evaluating β-Elemonic acid’s anti-inflammatory activity?

Methodology :

  • In vitro : Use LPS-stimulated macrophages (e.g., RAW 264.7 cells) to assess cytokine production (e.g., TNF-α, IL-6) via ELISA and Western blot for COX-2 expression .
  • In vivo : Murine models of inflammation (e.g., carrageenan-induced paw edema) with β-Elemonic acid administered intraperitoneally. Measure inflammatory markers in serum and tissue homogenates .
  • Key metrics : Protein density changes for GM-CSF, RANTES, and TIMP-1 via Western blot (refer to Figure 1C in for baseline data) .

Q. How can researchers design experiments to evaluate β-Elemonic acid’s pro-apoptotic effects in cancer cells?

Methodology :

  • Use cell lines like A549 (non-small cell lung cancer) or colorectal cancer models. Perform MTT assays for viability and Annexin V/PI staining for apoptosis quantification .
  • Measure ROS generation using fluorescent probes (e.g., DCFH-DA) and validate glutathione depletion via colorimetric assays .
  • Include controls with antioxidants (e.g., NAC) to confirm ROS-dependent mechanisms .

Q. What methods are suitable for assessing β-Elemonic acid’s enzyme inhibition (e.g., prolyl endopeptidase)?

Methodology :

  • Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) in kinetic assays. Monitor enzyme activity spectrophotometrically at 360/460 nm .
  • Calculate IC₅₀ values using dose-response curves and validate selectivity via counter-screening against related proteases .

Advanced Research Questions

Q. How does β-Elemonic acid modulate the JAK2/STAT3 pathway in castration-resistant prostate cancer?

Methodology :

  • Treat DU145 or PC-3 cells with β-Elemonic acid and analyze STAT3 phosphorylation via Western blot. Use siRNA knockdown to confirm pathway specificity .
  • Combine with NF-κB inhibitors (e.g., BAY 11-7082) to assess cross-talk between STAT3 and NF-κB signaling .
  • Validate in vivo using xenograft models with immunohistochemical staining for p-STAT3 and MCL-1 expression .

Q. What proteomic approaches can elucidate β-Elemonic acid’s molecular targets in colorectal cancer?

Methodology :

  • Conduct TMT-based quantitative proteomics on treated vs. untreated HCT116 cells. Identify differentially expressed proteins (e.g., downregulated MAPK1, upregulated CASP3) .
  • Perform bioinformatics analysis (KEGG, GO) to map pathways like "apoptosis" and "ROS metabolic process" .
  • Validate key targets (e.g., BAX, BCL2) via parallel reaction monitoring (PRM) mass spectrometry .

Q. How can contradictory data on β-Elemonic acid’s regulation of inflammatory proteins (e.g., IL-10) be resolved?

Methodology :

  • Replicate experiments using standardized LPS doses (e.g., 100 ng/mL) and cell lines (e.g., THP-1 macrophages) to minimize variability .
  • Compare results across multiple detection methods (e.g., Luminex multiplex assays vs. ELISA) .
  • Analyze dose-dependent effects: Low concentrations may upregulate anti-inflammatory IL-10, while high doses suppress it via ROS overload .

Q. Data Contradiction & Reproducibility

Q. What strategies ensure reproducibility in studies on β-Elemonic acid’s COX-2 modulation?

Methodology :

  • Report detailed protocols: Cell density, serum concentration, and exposure time (e.g., 24-hour treatment for A549 cells) .
  • Include positive controls (e.g., Celecoxib for COX-2 inhibition) and validate antibody specificity (e.g., COX-2 Western blot with knockout cell lines) .
  • Share raw data (e.g., protein band densities) in supplementary materials per Beilstein Journal guidelines .

Q. Why do some studies report β-Elemonic acid-induced cytotoxicity in normal cells, while others do not?

Methodology :

  • Test primary cells (e.g., human fibroblasts) alongside cancer cells using identical treatment conditions .
  • Assess mitochondrial membrane potential (JC-1 staining) and ATP levels to differentiate selective vs. non-selective toxicity .
  • Evaluate pharmacokinetic parameters (e.g., plasma protein binding) to clarify tissue-specific effects .

Properties

IUPAC Name

6-methyl-2-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24H,8,10-18H2,1-7H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPAINGDLCDYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-Elemonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034963
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28282-25-9
Record name beta-Elemonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034963
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

224 - 225 °C
Record name beta-Elemonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034963
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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